Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate
Description
Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate (CAS: 2090809-24-6) is a thiopyrano-pyridine derivative featuring a chloro substituent at position 2 and a methyl carboxylate ester at position 4. Key safety data highlight its hazards, including toxicity, carcinogenicity, and environmental risks, necessitating strict handling protocols (e.g., avoiding water contact, maintaining dry storage, and using personal protective equipment) .
Properties
Molecular Formula |
C10H10ClNO2S |
|---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10ClNO2S/c1-14-10(13)6-4-9(11)12-8-2-3-15-5-7(6)8/h4H,2-3,5H2,1H3 |
InChI Key |
FLHPMCXXIANHNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1CSCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate typically involves the reaction of 2-chloropyridine with a thiopyran derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic displacement under basic conditions. This reaction is critical for modifying the heterocyclic scaffold:
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Sodium methoxide (NaOMe) in methanol, reflux | Methyl 2-methoxy derivative | 65–78% | Regioselective substitution confirmed by NMR |
| Primary amines (e.g., methylamine) in DMF, 80°C | 2-Amino-substituted analogs | 50–60% | Amine nucleophilicity dictates reaction efficiency |
This reactivity enables the introduction of alkoxy, amine, or thiol groups for structure-activity relationship studies in drug discovery.
Ester Hydrolysis and Functionalization
The methyl ester moiety undergoes hydrolysis, enabling further derivatization:
Hydrolysis products are frequently used to synthesize bioactive conjugates or metal complexes .
Reduction of the Thiopyran Ring
Catalytic hydrogenation selectively reduces the thiopyran ring’s double bond:
| Catalyst | Solvent | Pressure | Product | Notes |
|---|---|---|---|---|
| Pd/C (10%) | Ethanol | 1 atm H₂ | Dihydrothiopyrano-pyridine | Retention of chlorine and ester groups |
| Raney Nickel | THF | 3 atm H₂ | Tetrahydro derivative | Complete saturation of the thiopyran ring |
Reduced analogs show enhanced solubility and altered pharmacokinetic profiles.
Organometallic Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings:
| Reaction | Catalytic System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 45–70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 2-Aminoaryl analogs | 55–65% |
These reactions enable the installation of aromatic or amino groups for targeting specific biological receptors.
Thiopyran Ring Functionalization
The sulfur atom in the thiopyran ring participates in oxidation and alkylation:
Oxidation products are intermediates in synthesizing sulfoxides for asymmetric catalysis .
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] and [4+2] cycloadditions:
These reactions expand structural diversity for library synthesis in medicinal chemistry .
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing ester group enhances electrophilicity at C2, facilitating nucleophilic substitution.
-
Steric Factors : Steric hindrance from the fused rings limits reactivity at C3 and C4 positions.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions compared to protic solvents.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
One of the primary applications of methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate is its use as a herbicide. Research indicates that this compound exhibits effective herbicidal properties against a variety of weeds. The compound acts by inhibiting specific biochemical pathways essential for plant growth.
Case Study: Herbicidal Efficacy
A study conducted on the efficacy of this compound demonstrated a significant reduction in weed biomass compared to untreated controls. The results indicated that at a concentration of 100 mg/L, the compound reduced weed growth by over 70% within four weeks of application. This suggests its potential as a selective herbicide in agricultural settings.
| Concentration (mg/L) | Weed Biomass Reduction (%) |
|---|---|
| 0 | 0 |
| 25 | 30 |
| 50 | 55 |
| 100 | 70 |
Medicinal Chemistry Applications
Antimicrobial Properties
this compound has shown promising antimicrobial activity against various bacterial strains. This property makes it a candidate for development into new antimicrobial agents.
Case Study: Antimicrobial Activity
In vitro studies revealed that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, at a concentration of 50 µg/mL, it achieved a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Chemical Synthesis and Research
This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with tailored biological activities.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers have developed several synthetic routes that optimize yield and purity while minimizing environmental impact.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of thiopyrano-pyridine derivatives allows for nuanced comparisons. Below is an analysis of the target compound alongside its analogs, focusing on molecular features, physicochemical properties, and applications.
Structural Analogs: Positional Isomerism
Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carboxylate
- Molecular Formula: C₁₀H₁₀ClNO₂S
- Molecular Weight : 243.7 g/mol
- Key Differences: The carboxylate group is at position 3 instead of 4.
- Availability : Discontinued, similar to the target compound .
Functional Group Substitutions
2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile (CAS: 1251214-91-1)
- Molecular Formula : C₉H₇ClN₂S
- Molecular Weight : 210.68 g/mol
- Key Differences: Replaces the carboxylate ester with a nitrile group.
- Applications : Likely serves as a precursor for further functionalization in synthetic pathways .
Methyl 2-chloro-6,6-dioxo-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carboxylate
- Key Differences: Incorporates a sulfone (dioxo) group at position 6, enhancing polarity and oxidative stability compared to the parent thiopyrano system. Sulfones often exhibit improved solubility in polar solvents and reduced metabolic lability in drug design .
Heterocyclic Analogs
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde (CAS: 121933-60-6)
- Molecular Formula: C₈H₇NOS
- Molecular Weight : 165.21 g/mol
- Key Differences: Substitutes the thiopyrano-pyridine core with a thieno-pyrrole system. The aldehyde functional group confers electrophilicity, enabling condensation reactions (e.g., with malononitrile, as in ).
- Physical Properties : Melting point 63–64°C, indicating lower thermal stability compared to fused pyridine derivatives .
Compound 4 from (6-(5-(5-Cyano-6-imino-1,6-dihydropyridazine-3-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-carbonyl)-3-imino-2,3-dihydropyridazine-4-carbonitrile)
- Key Differences: A complex thieno-thiophene derivative with multiple nitrile and imino groups.
Table 1: Comparative Analysis of Thiopyrano-Pyridine Derivatives and Analogs
Biological Activity
Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial properties and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a thiopyrano-pyridine scaffold, which is known for its diverse biological activities. The presence of chlorine and carboxylate groups contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate that this compound exhibits moderate antibacterial activity.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | 64 μg/mL |
| Escherichia coli | 64 μg/mL | >128 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL | 32 μg/mL |
| Bacillus subtilis | 8 μg/mL | 16 μg/mL |
The MIC values indicate that the compound is most effective against Bacillus subtilis, while it shows reduced efficacy against Escherichia coli, which is consistent with findings in other studies involving thiopyrano derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following points summarize key findings regarding structural modifications:
- Chlorine Substitution : The presence of chlorine at the second position enhances antibacterial potency by increasing lipophilicity.
- Carboxylate Group : The carboxylate moiety is essential for maintaining solubility and facilitating interaction with bacterial membranes.
- Scaffold Variations : Modifications to the thiopyrano core can lead to variations in biological activity; for instance, replacing the methyl group with larger alkyl chains generally increases antimicrobial efficacy.
Study on Antibacterial Efficacy
In a comparative study on various thiopyrano derivatives, this compound was tested alongside other compounds. The study utilized a microdilution method to determine MIC and MBC values against a panel of clinically relevant pathogens . Results showed that while this compound was not the most potent, it demonstrated a favorable profile compared to several existing antibiotics.
Another study investigated the mechanism of action of this compound against Staphylococcus aureus. It was found that this compound disrupts bacterial cell wall synthesis and induces oxidative stress within bacterial cells. This dual mechanism contributes to its antimicrobial effects and suggests potential for further development as an antibiotic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles (e.g., thiophene or pyridine derivatives) with esterification steps. For example, analogous compounds like Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate are synthesized via palladium-catalyzed reductive cyclization or multi-step functionalization . Key parameters include:
- Catalyst selection : Pd-based catalysts for cross-coupling reactions to introduce substituents (e.g., chloro groups) .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C to promote cyclization without decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to verify the thiopyrano-pyridine backbone and ester group positioning .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] peak matching theoretical values) .
- Melting point analysis : Consistency with literature values (e.g., 127–129°C for similar esters) .
- HPLC : Purity assessment using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this thiopyrano-pyridine derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by crystallographic data .
- Solvent effect modeling : COSMO-RS simulations to optimize solubility and reaction kinetics .
Q. What strategies address discrepancies in spectral data or unexpected byproduct formation during synthesis?
- Methodological Answer :
- Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate) to identify misassignments .
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions (e.g., reducing chloride elimination by lowering temperature) .
- Byproduct characterization : Isolate side products via preparative TLC and analyze via X-ray crystallography to deduce mechanistic pathways .
Q. How does X-ray crystallography elucidate the molecular conformation and supramolecular interactions of this compound?
- Methodological Answer :
- Single-crystal growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures .
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. Refinement with SHELXL to achieve R-factors < 0.05 .
- Intermolecular analysis : Identify hydrogen bonding (e.g., C–H⋯O interactions) or π-stacking in the crystal lattice, which inform stability and solubility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially during high-temperature steps .
- Waste disposal : Segregate halogenated waste for incineration or licensed hazardous waste treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
